Ethoxydimethylphenylsilane

Descripción

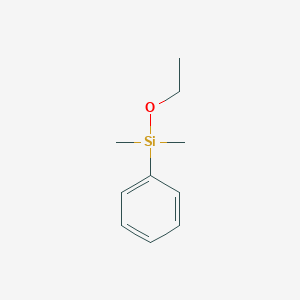

Structure

3D Structure

Propiedades

IUPAC Name |

ethoxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-4-11-12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHCECZPYHVEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062000 | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-58-7 | |

| Record name | (Ethoxydimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (ethoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYDIMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC6LV98FAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethoxydimethylphenylsilane

Dehydrogenative Coupling Reactions

Dehydrogenative coupling represents an atom-economical approach to forming Si-O bonds, with the only byproduct being hydrogen gas. dntb.gov.ua This method is considered environmentally friendly and has been explored using various catalytic systems. dntb.gov.ua

Catalytic Dehydrocoupling of Alcohols and Hydrosilanes

The direct coupling of alcohols and hydrosilanes is a prominent method for synthesizing silyl (B83357) ethers like Ethoxydimethylphenylsilane. This reaction is often catalyzed by a variety of metal complexes and other reagents.

An efficient and practical protocol for this transformation utilizes inexpensive and readily available sodium hydroxide (NaOH) as a catalyst. organic-chemistry.orgacs.orgnih.gov This method facilitates the cross-dehydrogenative coupling of an alcohol and a hydrosilane to produce the corresponding silyl ether under mild conditions. acs.orgnih.gov A key advantage of this approach is the avoidance of stoichiometric salt byproducts. acs.orgnih.gov The reaction demonstrates broad functional group tolerance, accommodating a range of alcohols and hydrosilanes. organic-chemistry.org

Lewis acids, such as tris(pentafluorophenyl)borane (B(C6F5)3), have also been shown to be effective catalysts for the dehydrogenative silylation of alcohols with hydrosilanes. acs.org This method proceeds under mild conditions and exhibits good functional group tolerance. acs.org The mechanism is believed to involve the activation of the Si-H bond by the borane, making the silicon atom susceptible to nucleophilic attack by the alcohol. rsc.org

| Catalyst | Reaction Conditions | Advantages |

| Sodium Hydroxide (NaOH) | Mild conditions, ambient temperature | Inexpensive, readily available, avoids salt byproducts, broad substrate scope organic-chemistry.orgacs.orgnih.gov |

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Mild conditions | Good functional group tolerance acs.org |

Silver Nanoparticle-Catalyzed Etherification of Dimethylphenylsilane

A heterogeneous catalytic system employing ultra-small silver nanoparticles supported on porous carbon (Ag/C) has been developed for the etherification of silanes. dntb.gov.uanih.gov This catalyst demonstrates high activity for the Si-O coupling reaction between dimethylphenylsilane and ethanol to produce this compound. nih.gov

The Ag/C catalyst with a smaller nanoparticle size exhibits higher catalytic activity due to a larger proportion of surface atoms, which can activate more reactant molecules. nih.gov Kinetic analysis of this reaction indicates zero-order kinetics, suggesting that the porous carbon support has a strong enrichment effect on the substrates, leading to a saturation state on the surface of the active silver nanoparticles. nih.gov This recyclable heterogeneous catalyst offers an environmentally friendly and sustainable alternative to homogeneous systems. dntb.gov.ua

Carbon-Hydrogen Silylation Approaches

Direct C-H silylation of arenes with alkoxysilanes presents a powerful and atom-economical method for the synthesis of arylalkoxysilanes, including this compound. This approach avoids the need for pre-functionalized starting materials, which is often a requirement in traditional cross-coupling reactions. sci-hub.se

Rhodium-Catalyzed Intermolecular C-H Silylation of Alkoxysilanes

Rhodium complexes have emerged as highly effective catalysts for the intermolecular C-H silylation of unactivated arenes and heteroarenes with alkoxysilanes like HMe2SiOEt. rsc.org A catalytic system derived from [Rh(coe)2Cl]2 and a suitable ligand, such as (S,S)-Ph-BPE, in the presence of a hydrogen acceptor like cyclohexene, can furnish the desired arylethoxydimethylsilanes in high yields. rsc.org

Mechanistic studies suggest that the catalytic cycle involves the generation of a Rh(I)-silyl species, which then undergoes oxidative addition of an arene C-H bond. acs.org The rate-limiting step is often the reductive elimination of the hydrogen acceptor. acs.org

| Catalyst System | Substrates | Key Features |

| [Rh(coe)2Cl]2 / (S,S)-Ph-BPE | Unactivated arenes and heteroarenes with HMe2SiOEt | High yields, good functional group tolerance rsc.org |

| Rh(I)/TMS-segphos | Silacyclobutane | Sequential C-Si/C-H bond activations nih.gov |

Regioselectivity and Electronic/Steric Effects in C-H Silylation

The regioselectivity of rhodium-catalyzed C-H silylation is a critical aspect of this methodology. Research has shown that steric factors often play a dominant role in determining the site of silylation. rsc.orgresearchgate.net The reaction typically favors the less sterically hindered position on the aromatic ring. sci-hub.senih.gov

Electronic effects also contribute to the regioselectivity, although often as a secondary factor. rsc.orgresearchgate.net The interplay of both steric and electronic properties of the substituents on the arene, as well as the nature of the rhodium catalyst and the silane (B1218182), dictates the final product distribution. nih.govacs.org For instance, in the silylation of 1,3-disubstituted arenes, the reaction generally occurs at the position meta to both substituents. sci-hub.se

Silicon-Oxygen Bond Formation Reactions

The formation of the silicon-oxygen (Si-O) bond is fundamental to the synthesis of this compound. The nature of this bond is characterized by a significant degree of ionicity and is influenced by hyperconjugative interactions. nih.govresearchgate.net

One of the most common methods for forming Si-O bonds is the reaction of a chlorosilane with an alcohol in the presence of a base to neutralize the HCl byproduct. acs.org While effective, this method is sensitive to moisture. acs.org

Alternative approaches involve the hydrosilylation of carbonyl compounds. Rhodium-catalyzed asymmetric hydrosilylation of aldehydes and ketones with dihydrosilanes provides a route to Si-stereogenic alkoxysilanes. rsc.org

Furthermore, the cleavage of silicon-carbon bonds can be strategically employed. For example, intramolecular hydrosilylation followed by peroxide oxidation of the resulting silicon-carbon bond can lead to the formation of a hydroxyl group, which can then react to form a Si-O bond. nih.gov The configuration of the carbon center is typically retained during this oxidation process. nih.gov

Classical General Base Catalysis of Silicon-Oxygen Bond Cleavage

Rate of hydrolysis = kh [RX]

where kh = kA[H+] + kN + kB[OH-] viu.ca.

General Acid-Catalyzed Solvolysis (e.g., Trifluoroethanolysis)

Acid-catalyzed solvolysis represents another classical route for the cleavage of the silicon-oxygen bond in alkoxysilanes. In an acidic medium, the hydrolysis of alkoxysilanes is generally fast. The mechanism involves the protonation of the oxygen atom of the alkoxy group, which makes it a better leaving group. Subsequently, a nucleophile, such as water or an alcohol like trifluoroethanol, attacks the silicon center.

The polymerization kinetics of alkoxysilanes are highly dependent on the pH of the reaction medium. In acidic conditions, the hydrolysis step is typically rapid, while the subsequent condensation of the resulting silanols is the rate-limiting step. The hydrolysis rate of tetraethoxysilane (TEOS), a related alkoxysilane, has been shown to be dependent on the proton concentration.

While specific studies on the trifluoroethanolysis of this compound were not identified in the reviewed literature, the general mechanism of acid-catalyzed solvolysis of alkoxysilanes provides a framework for understanding this reaction. The process would involve the protonation of the ethoxy group, followed by nucleophilic attack by trifluoroethanol at the silicon atom, leading to the formation of trifluorothis compound and ethanol.

Alternative and Advanced Synthetic Routes

Thermolysis-Induced Reactions with Radical Initiators

The thermal decomposition of organosilanes, particularly phenyl-substituted silanes, often proceeds through a free-radical mechanism. Studies on the pyrolysis of diphenyldimethylsilane have shown that the primary step involves the elimination of a phenyl radical, which then initiates a series of rapid radical reactions. The decomposition of phenylmethylsilanes is characterized by a complex set of free-radical reactions involving hydrogen, methyl, and various silyl radicals.

While specific research on the thermolysis of this compound with radical initiators is not detailed in the available literature, the general behavior of phenylsilanes at high temperatures suggests a pathway involving homolytic cleavage of the Si-C or Si-O bonds. The presence of a radical initiator would facilitate the generation of radicals at lower temperatures, potentially leading to a variety of products through abstraction and recombination reactions. The primary products would likely result from the cleavage of the weakest bonds in the molecule under thermal stress.

Enzyme-Mediated Trans-etherification Processes

A novel and environmentally benign approach to modifying alkoxysilanes is through enzyme-mediated reactions. Research has demonstrated the first evidence of an enzyme-catalyzed transetherification of model alkoxysilanes, including phenyldimethylethoxysilane. mdpi.com This biotransformation occurs under mild conditions, avoiding the harsh chemicals and high temperatures typically required for conventional transetherification. mdpi.com

In these studies, various enzymes were screened for their ability to catalyze the reaction between phenyldimethylethoxysilane and alcohols like 1-octanol (B28484) and tert-butanol. Certain enzymes, notably Rhizopus oryzae lipase (ROL) and lysozyme, were found to be effective catalysts. mdpi.com ROL, a lipase that hydrolyzes triglycerides, was observed to catalyze the formation of phenyldimethyloctyloxysilane. mdpi.com Lysozyme, a glycoside hydrolase, surprisingly showed the highest yield for the formation of the octyl-silylether in one study. mdpi.com

The enzymatic reaction offers a significant advantage over traditional synthetic methods by operating at room temperature and neutral pH. The selectivity of the enzymes is influenced by the steric nature of the substrates; for instance, the formation of tert-butyl silyl ethers was not observed, likely due to the steric hindrance of the tert-butyl group. mdpi.com

| Enzyme | Substrate | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| Rhizopus oryzae lipase (ROL) | Phenyldimethylethoxysilane | 1-Octanol | Phenyldimethyloctyloxysilane | Not specified |

| Lysozyme | Phenyldimethylethoxysilane | 1-Octanol | Phenyldimethyloctyloxysilane | Highest yield observed |

Stoichiometric Reactions with Organometallic Reagents (e.g., Grignard or Lithium Reagents)

A versatile and widely used method for the synthesis of organosilanes, including this compound, involves the reaction of a silicon halide precursor with an organometallic reagent. The Grignard reaction, in particular, has been a cornerstone of organosilicon chemistry since its early development.

The synthesis of this compound can be achieved by reacting chlorodimethylphenylsilane (B1200534) with sodium ethoxide. Alternatively, a Grignard reagent such as ethylmagnesium bromide can react with a corresponding alkoxychlorosilane. The reactivity of the silicon center and the stoichiometry of the reagents are crucial for controlling the degree of substitution.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate, with THF often providing faster reactions than diethyl ether. There are different protocols for carrying out Grignard reactions with silanes, including the "normal addition" (silane added to Grignard reagent) for full substitution and "reverse addition" (Grignard reagent added to silane) for partial substitution.

While chlorosilanes are highly reactive and commonly used, there is growing interest in using less toxic alkoxysilanes as starting materials in Grignard coupling reactions. nih.gov

Synchronous Beta-Elimination Mechanisms in Organosilicon Synthesis

Beta-elimination is a common reaction pathway in organometallic and organosilicon chemistry. It involves the transfer of a group from the β-position of a ligand to the metal or silicon center, resulting in the formation of a new π-bond. In the context of organosilicon chemistry, β-elimination can be a crucial step in certain synthetic transformations or a competing side reaction.

The general principle of β-elimination involves the cleavage of a σ-bond at the carbon atom beta to the silicon atom. This process is influenced by the nature of the substituents on both the silicon and the alkyl chain. While β-hydride elimination is the most common, elimination of other groups can also occur.

Although specific examples of synchronous β-elimination in the direct synthesis of this compound are not prominent in the reviewed literature, this mechanistic pathway is relevant in the broader context of organosilane reactions. For instance, in reactions involving organometallic intermediates with β-alkoxyalkyl ligands, β-elimination can be a highly favored process. libretexts.org Understanding these potential elimination pathways is crucial for designing synthetic routes that maximize the yield of the desired organosilane product and minimize the formation of byproducts.

Mechanistic Investigations and Catalytic Roles of Ethoxydimethylphenylsilane

Mechanistic Pathways of Silicon-Oxygen Bond Formation and Cleavage

The silicon-oxygen (Si-O) bond is a fundamental linkage in silicon chemistry, exhibiting both covalent and ionic characteristics due to the significant electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale. wikipedia.org This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.org Si-O single bonds are notably stronger and longer than carbon-oxygen single bonds. wikipedia.org The mechanisms governing the formation and cleavage of these bonds are central to understanding the reactivity of compounds like ethoxydimethylphenylsilane.

Theoretical studies, such as ab initio calculations, have been employed to simulate the hydrolysis of the siloxane bond. researchgate.net These studies reveal that key factors influencing the reaction's energy barrier include the protonation of the siloxane oxygen, a process facilitated by acid catalysis, and basic assistance to the incoming nucleophile. researchgate.net Hydrogen-bonding networks can effectively assist in proton transfer from the nucleophile to the leaving group, thereby lowering the activation energy for Si-O bond cleavage. researchgate.net

The interaction between a catalyst and a substrate is a critical initial step in any catalytic cycle. In the context of silylation reactions involving silanes, the nature of this interaction dictates the subsequent mechanistic pathway. For instance, in rhodium-catalyzed C-H silylation, computational and experimental studies suggest that the active catalytic species is often a rhodium-hydride ([Rh]-H) complex. pku.edu.cn The interaction begins with the coordination of the silane (B1218182) to the metal center. csic.es

The cleavage of the Si-H bond can proceed through several mechanisms, including oxidative addition, where the metal center's oxidation state increases, or through an electrophilic activation pathway that avoids a two-electron process at the metal. csic.es In the latter, the coordination of the silane to a Lewis acidic metal center polarizes the Si-H bond, creating a δ+ charge on the silicon atom and facilitating its reactivity in a manner akin to a silylium (B1239981) cation. csic.es This interaction enhances the electrophilic character of the silicon atom, making it susceptible to nucleophilic attack and subsequent bond formation. csic.es

The study of palladium-catalyzed reactions provides further insight into these initial steps. The oxidative addition of a Si-H bond to a Pd(0) complex is a fundamental step in many catalytic applications. semanticscholar.org Mechanistic investigations indicate that this process likely proceeds through the initial formation of a σ-complex intermediate, which is often the rate-limiting step. semanticscholar.org The electronic properties of the substituents on the silane significantly influence the equilibrium and kinetics of this oxidative addition. semanticscholar.org

Following the initial catalyst-substrate interaction, the reaction proceeds through a series of active catalytic intermediates. The characterization of these transient species is crucial for a complete understanding of the reaction mechanism. In many transition metal-catalyzed silylations, metal-hydride species are proposed as key active intermediates. pku.edu.cn For example, in certain rhodium-catalyzed C-H silylations, a [Rh]-H species is generated in situ and initiates the catalytic cycle. pku.edu.cn

In enzyme-catalyzed reactions, fleeting chiral intermediates can play a decisive role in determining the stereochemical outcome. nih.gov While not directly involving this compound, the principles are broadly applicable. For instance, in lipase-catalyzed hydrolysis, a chiral oxyanion intermediate is stabilized within the enzyme's active site. nih.gov Similarly, in flavin-dependent halogenases, elusive chiral Wheland intermediates are proposed to form during electrophilic aromatic substitution. nih.gov The identification and understanding of such intermediates are at the forefront of mechanistic research, often requiring a combination of experimental techniques and computational modeling. rsc.org

Catalytic Applications of this compound and Related Systems

This compound and similar silanes find utility in a variety of catalytic applications, leveraging the reactivity of the silicon-ethoxy bond and the properties conferred by the dimethylphenylsilyl group.

This compound is recognized for its role as a silane coupling agent. solubilityofthings.com These agents act as molecular bridges to enhance adhesion between dissimilar materials, typically inorganic substrates and organic polymers. solubilityofthings.comshinetsusilicone-global.com The general structure of a silane coupling agent is YSiX₃, where Y is an organofunctional group compatible with the organic matrix, and X is a hydrolyzable group, such as an ethoxy group. researchgate.net

Table 1: Applications of Silane Coupling Agents

| Application Area | Function | Example |

|---|---|---|

| Composite Materials | Improves mechanical strength | Bonding fillers to a polymer resin shinetsusilicone-global.com |

| Adhesion Promotion | Enhances bonding between surfaces | Modifying acrylic resins for better substrate adhesion shinetsusilicone-global.com |

| Surface Modification | Alters surface properties | Improving water repellency of glass solubilityofthings.com |

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. savemyexams.com Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity, but can be difficult to separate from the products. rsc.org Heterogeneous catalysts are in a different phase, offering easier recovery and recyclability, though sometimes with lower activity. rsc.orgrsc.org

Silanes like this compound can be used to functionalize supports for heterogeneous catalysts. For example, a ligand for a homogeneous iron catalyst was anchored to silica (B1680970) by first reacting it with a silane. mdpi.com This process of "heterogenization" aims to combine the advantages of both catalytic approaches. rsc.orgmdpi.com While the resulting supported catalysts sometimes show lower activity than their homogeneous counterparts, they can offer improved stability and reusability. mdpi.com

In homogeneous catalysis, the functional groups on a silane can be tuned to influence the catalyst's properties. The phenyl group in this compound, for instance, can affect the electronic and steric environment of a metal center if the silane is used as a ligand or a precursor to a ligand. solubilityofthings.com The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, such as nanoparticles and supported single-atom catalysts, is an active area of research. rsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase savemyexams.com | Catalyst and reactants in different phases savemyexams.com |

| Activity/Selectivity | Often high rsc.org | Can be lower than homogeneous rsc.org |

| Catalyst Recovery | Difficult rsc.org | Generally easy rsc.org |

| Stability | Can be less stable rsc.org | Often more stable and robust rsc.org |

| Example | H⁺ in aqueous esterification savemyexams.com | Iron in the Haber-Bosch process savemyexams.com |

Dehydrogenative coupling is an atom-economical method for forming new chemical bonds, with dihydrogen (H₂) as the only byproduct. uni-bayreuth.de This strategy is employed in the synthesis of various compounds, including amides from alcohols and amines, and in C-H silylation. uni-bayreuth.denih.gov

While direct examples involving this compound are specific, the principles apply to hydrosilanes in general. In these reactions, a catalyst, often a transition metal complex, facilitates the cleavage of an E-H bond (e.g., Si-H) and a C-H or N-H bond, followed by the formation of a new C-E or N-E bond and H₂. nih.govudg.edu

For example, manganese-based pincer complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides. udg.edu The mechanism can involve the catalyst first dehydrogenating the alcohol to an aldehyde, which then reacts with the amine. udg.edu Similarly, cobalt catalysts have been used for the dehydrogenative coupling of alkynylsilanes and hydrosilanes to synthesize substituted alkynylsilanes. uni-bayreuth.de These reactions often proceed under relatively mild conditions and represent a more sustainable synthetic route compared to traditional cross-coupling methods that generate stoichiometric waste. uni-bayreuth.denih.gov The development of catalysts for these transformations, including those based on abundant first-row transition metals, is a significant focus in modern chemistry. nih.govbeilstein-journals.org

Investigation of Si-H Insertion Chemistry in Biocatalysis

The formation of carbon-silicon (C-Si) bonds represents a significant frontier in synthetic chemistry, offering novel molecular architectures for materials science and pharmaceuticals. Traditionally, these bonds are forged using transition-metal catalysts, often under harsh conditions with limited catalytic efficiency. nsf.gov Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the exquisite selectivity of enzymes to perform new-to-nature reactions, including the insertion of carbenes into silicon-hydride (Si-H) bonds. ulaval.cascispace.com While direct biocatalytic studies on this compound are limited, extensive research on its close structural analog, phenyldimethylsilane, provides profound insights into the mechanistic pathways and catalytic potential of this class of compounds. The principles and findings derived from phenyldimethylsilane are largely applicable to this compound due to their structural and electronic similarities.

Initial explorations into this chemistry were sparked by the hypothesis that heme proteins could mediate carbene insertion into Si-H bonds. chemrxiv.org This was confirmed when free heme was shown to catalyze the reaction between phenyldimethylsilane and an ethyl diazoacetate derivative, albeit with low yields. acs.org Subsequent screening of various hemeproteins, such as cytochromes P450, myoglobins, and cytochromes c, demonstrated their capability to catalyze the reaction with higher turnover numbers than free heme, setting the stage for detailed mechanistic and engineering studies. acs.org

A pivotal breakthrough came with the discovery that cytochrome c from the thermophilic bacterium Rhodothermus marinus (Rma cyt c) could catalyze the Si-H insertion reaction with not only modest activity but also exceptionally high enantioselectivity (97% ee). acs.orgcaltech.edu This discovery underscored the potential of natural enzymes as a starting point for developing highly efficient and selective biocatalysts for C-Si bond formation. researchgate.net

Research Findings and Catalytic Performance

Directed evolution and site-directed mutagenesis have been instrumental in enhancing the catalytic efficiency and selectivity of these enzymes. By introducing specific mutations into the active site of Rma cyt c, researchers successfully engineered variants with significantly improved performance for Si-H insertion with phenyldimethylsilane. These engineered biocatalysts exhibit remarkable total turnover numbers (TTNs) and near-perfect enantioselectivity, far surpassing traditional chemical catalysts. nsf.govacs.org

For instance, a triple variant of Rma cyt c (V75T, M100D, M103E) demonstrated a greater than 30-fold improvement in catalytic efficiency, achieving over 1,500 TTN and >99% ee. acs.org These enzymatic reactions are performed under mild, aqueous conditions, highlighting the sustainability of biocatalytic approaches. ulaval.ca The high degree of chemoselectivity is also a key feature; when presented with a substrate containing both an Si-H and an N-H bond, the engineered enzyme preferentially catalyzed insertion into the Si-H bond. acs.org

The table below summarizes the performance of various wild-type and engineered hemeproteins in the biocatalytic Si-H insertion reaction using phenyldimethylsilane as the silane donor, which serves as a proxy for the expected reactivity of this compound.

| Enzyme Catalyst | Silane Substrate | Carbene Precursor | Total Turnover Number (TTN) | Enantiomeric Excess (ee) | Reference |

| Free Heme | Phenyldimethylsilane | Ethyl 2-diazopropanoate | Low | Racemic | acs.org |

| Wild-Type Rma cyt c | Phenyldimethylsilane | Ethyl 2-diazopropanoate | 34 ± 10 | 97% | chemrxiv.org |

| Engineered Rma cyt c | Phenyldimethylsilane | Ethyl 2-diazopropanoate | >1500 | >99% | acs.org |

| Engineered P450BM3 | Phenyldimethylsilane | Not Specified | 3620 | Not Reported | chemrxiv.org |

| Engineered ApePgb | Dimethyl(phenyl)silane | Aryl diazirine | Low (5% yield) | Not Applicable |

Mechanistic Insights

The mechanism of biocatalytic Si-H insertion has been a subject of intense investigation using both experimental and computational methods. chemrxiv.org Studies involving radical traps and kinetic isotope effects, alongside density functional theory (DFT) calculations, have illuminated the reaction pathway. nsf.gov

The prevailing mechanism is proposed to be a concerted, asynchronous process. chemrxiv.org It begins with the formation of a reactive iron porphyrin carbene (IPC) intermediate within the enzyme's active site. researchgate.net The silane substrate then enters the active site, and the Si-H bond interacts with the IPC. The reaction proceeds via a hydride transfer from the silicon atom to the carbene carbon, occurring concomitantly with the formation of the new C-Si bond. chemrxiv.org Computational studies suggest an early transition state with significant charge transfer from the silane to the carbene, which is considered a major electronic driving force for the reaction.

While this compound itself has been noted in other biocatalytic contexts, such as trans-etherification reactions, and has been identified as a bioactive compound in plant extracts, its specific application in enzyme-catalyzed Si-H insertion remains a promising area for future research. chemrxiv.orgnih.gov The foundational work on phenyldimethylsilane strongly suggests that this compound would be a viable and effective substrate for engineered hemeproteins, potentially enabling the synthesis of novel, chiral silicon-containing molecules under environmentally benign conditions.

Applications in Advanced Materials Science and Engineering

Surface Modification and Interface Engineering

The ability of ethoxydimethylphenylsilane to form robust bonds with inorganic surfaces while presenting an organic-compatible phenyl group makes it an important agent in surface and interface engineering.

This compound is widely utilized as a silane (B1218182) coupling agent to improve the bond between dissimilar materials, particularly inorganic substrates and organic polymers. solubilityofthings.comrussoindustrial.ru This function is critical in the manufacturing of high-performance composite materials. solubilityofthings.com The compound acts as a molecular bridge: the ethoxy group hydrolyzes in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic materials like glass, minerals, and metals, forming stable covalent siloxane (Si-O-Substrate) bonds. solubilityofthings.comrussoindustrial.ru

Simultaneously, the organophilic phenyl group at the other end of the molecule can physically entangle or co-react with an organic polymer matrix. russoindustrial.ruevonik.com This dual reactivity bridges the interface between the two phases, leading to significantly improved adhesion. russoindustrial.ruevonik.com The benefits of this enhanced adhesion include better distribution of inorganic fillers within the polymer, improved mechanical properties such as strength and toughness, and increased longevity of the composite material, especially after exposure to moisture. evonik.comevonik.com

| Material Type | Role of this compound | Resulting Improvement |

| Inorganic Fillers (e.g., silica (B1680970), kaolin, talc) | Surface treatment to improve compatibility with polymer matrix. | Better filler dispersion, reduced melt viscosity, easier processing. evonik.comevonik.com |

| Organic Polymers (e.g., acrylics, epoxies) | Acts as an adhesion promoter at the filler-polymer interface. | Improved mechanical and electrical properties, enhanced water resistance. russoindustrial.ruevonik.com |

| Composite Materials | Forms a durable chemical bond between reinforcement and matrix. | Greater stability, longer lifespan, improved stress transfer. solubilityofthings.comevonik.com |

The reactivity of this compound is leveraged for the surface functionalization of various inorganic substrates, including glass, metals, and ceramics. solubilityofthings.compolito.it This process modifies the inherent properties of the substrate's surface. The primary mechanism involves the hydrolysis of the ethoxysilane (B94302) and subsequent condensation reaction with surface hydroxyl groups, creating a durable, chemically bonded organosilane layer. solubilityofthings.comresearchgate.net

On glass surfaces, this functionalization can impart hydrophobicity, improve compatibility with organic materials, and create a surface primed for the selective immobilization of other molecules. solubilityofthings.comresearchgate.net For metals, treatment with silanes like this compound can enhance paint and coating adhesion while also providing a protective layer that improves corrosion resistance. evonik.compolito.it Similarly, the surfaces of ceramics can be modified to reduce their hydrophilic nature and improve their interface with polymeric materials in advanced ceramic-matrix composites. solubilityofthings.comevonik.com This surface treatment is a key step in tailoring the functionality of these materials for specialized applications in fields like aerospace, biomedical devices, and electronics. polito.it

| Substrate | Effect of Functionalization with this compound |

| Glass | Improves water repellency and provides a reactive surface for further modification. solubilityofthings.com |

| Metals | Enhances adhesion for coatings and improves corrosion resistance. evonik.com |

| Ceramics | Reduces hydrophilicity and improves bonding to organic polymers. solubilityofthings.comevonik.com |

Superhydrophobic surfaces, which exhibit extreme water repellency with contact angles greater than 150°, are of great interest for applications such as self-cleaning coatings, anti-icing surfaces, and membranes for oil-water separation. mdpi.comnih.gov The creation of these surfaces typically requires two key elements: a specific surface roughness at the micro- or nano-scale and low surface energy chemistry. mdpi.com

This compound contributes to the second requirement by providing a low surface energy coating. dntb.gov.ua In a common approach, a substrate is first structured to create the necessary roughness. It is then treated with this compound. The silane reacts with the surface, covering the micro/nano structures with a layer of dimethylphenylsilyl groups. dntb.gov.ua The inherent hydrophobicity of the organic groups drastically lowers the surface energy, and when combined with the engineered roughness, it leads to a stable superhydrophobic state where water droplets sit on a composite interface of solid and trapped air. nih.gov This methodology has been used to create superhydrophobic coatings for corrosion protection. dntb.gov.ua

Polymeric and Hybrid Material Synthesis

Beyond surface modification, this compound serves as a building block in the synthesis of advanced polymers and hybrid materials.

This compound is a precursor in the synthesis of silicone polymers (polysiloxanes). mdpi.comfiveable.me The production of polysiloxanes generally involves the controlled hydrolysis and subsequent condensation of silane precursors, such as alkoxysilanes or chlorosilanes. fiveable.mersc.org

When this compound is used, its ethoxy group readily hydrolyzes in the presence of water and a catalyst to form a reactive silanol intermediate (HO-Si(CH₃)₂Ph) and ethanol. fiveable.me This silanol then undergoes condensation with other silanols, eliminating water to form the characteristic siloxane (Si-O-Si) backbone of the polymer. fiveable.meresearchgate.net

The presence of two methyl groups and one phenyl group on the silicon atom means that this precursor acts as a chain-extending unit. The incorporation of the bulky, rigid phenyl group into the polysiloxane chain, in contrast to the more common methyl-only (polydimethylsiloxane) structures, modifies the polymer's properties. wikipedia.org These modifications can include increased thermal stability, altered solubility, and different mechanical and optical properties, allowing for the creation of specialized silicones for high-performance applications. solubilityofthings.com

| Reaction Step | Description | Reactants | Products |

| Hydrolysis | The ethoxy group on the silane reacts with water, replacing it with a hydroxyl group. | This compound, Water | Dimethylphenylsilanol (B1584577), Ethanol |

| Condensation | Two silanol molecules react, forming a siloxane bond and eliminating a water molecule. | Two Dimethylphenylsilanol molecules | A short polysiloxane chain, Water |

Polymer-silica hybrid latexes are composite systems where nano-sized silica particles are dispersed within a polymer latex. spm.com.cnpaint.org These materials combine the flexibility and film-forming properties of the polymer with the hardness and stability of silica. paint.org A significant challenge in creating these hybrids is ensuring the stability of the dispersion and achieving good compatibility between the hydrophilic inorganic silica and the hydrophobic organic polymer. spm.com.cnmdpi.com

Silane coupling agents like this compound can be used to bridge this compatibility gap. mdpi.com In one approach, the surface of the colloidal silica particles is pre-treated with the silane. The silane bonds to the silica surface, which then presents the organic-friendly phenyl groups to the polymerizing medium, improving dispersion and interfacial adhesion. mdpi.comresearchgate.net Alternatively, the alkoxysilane can be added during the emulsion polymerization process, where it can co-react and become incorporated into the polymer structure, providing functional sites for interaction with the silica particles. spm.com.cn This integration results in a more stable hybrid latex and a final film with improved properties, such as enhanced hardness, better thermal stability, and uniform particle distribution. spm.com.cnpaint.org

Advanced Polysilocarb Material Development (e.g., Coatings, Ceramic Components)

This compound serves as a crucial precursor in the synthesis of polysilocarb materials. core.ac.ukencyclopedia.pub These materials, which contain silicon, oxygen, and carbon, are valued for their ability to be converted into high-performance ceramics upon pyrolysis. mdpi.com The inclusion of this compound in precursor formulations allows for precise control over the final properties of the ceramic material. As a precursor, it can function as an "end unit" in the polymer chain, effectively controlling the polymerization process and the final molecular weight of the polysilocarb resin. core.ac.ukencyclopedia.pub

These polysilocarb resins can be used to create advanced coatings and to fabricate ceramic matrix composites (CMCs). The resulting ceramic components exhibit desirable properties such as high thermal stability, corrosion resistance, and UV resistance. mdpi.com Formulations containing precursors like this compound are used in industrial, furnace, and engine component coatings. almazovcentre.ru The pyrolyzed ceramic materials can achieve a composition of approximately 30-80% silicon, 5-40% oxygen, and 3-35% carbon, making them suitable for applications demanding robust performance in extreme environments. almazovcentre.ru

Functionalization of Nanomaterials

Modification of SiO2 Nanoparticles via Sol-Gel Methods for Coatings

This compound (DMePhES) is effectively used to functionalize the surface of silica nanoparticles (SiO2 NPs) through sol-gel processes to create advanced coatings. solubilityofthings.comcore.ac.uk This surface modification is designed to impart specific properties, most notably hydrophobicity, to the nanoparticles. In a typical process, SiO2 nanoparticles are dispersed in a solvent like toluene, and this compound is added to the mixture, which is then heated to initiate the functionalization reaction. solubilityofthings.com The ethoxy group of the silane reacts with the hydroxyl groups on the surface of the silica nanoparticles, forming stable siloxane bonds and grafting the hydrophobic dimethylphenylsilyl groups onto the nanoparticle surface. solubilityofthings.com

Research has demonstrated that incorporating these functionalized SiO2 NPs into bilayer hybrid films, alongside other precursors like hexadecyltrimethoxysilane (B103170) (C16TMS) and tetramethoxysilane (B109134) (TMOS), can produce ultra-hydrophobic surfaces. solubilityofthings.comcore.ac.uk The presence of the functionalized nanoparticles introduces a microscale roughness that, combined with the chemical hydrophobicity of the phenyl and methyl groups, significantly increases the water contact angle of the resulting coating. solubilityofthings.comnih.gov The thermal stability of these modified nanoparticles shows that the organic functional groups degrade in the 200–400 °C range, indicating their suitability for a variety of coating applications under moderate temperature conditions. core.ac.uknih.gov

Table 1: Functionalization of Silica Nanoparticles (SiO2 NPs) for Hydrophobic Coatings

| Precursor System | Functionalizing Agent | Process | Key Finding | Reference |

|---|---|---|---|---|

| Hexadecyltrimethoxysilane (C16TMS) / Tetramethoxysilane (TMOS) | This compound | Sol-Gel | Functionalized SiO2 NPs create micro-roughness, enhancing hydrophobicity of bilayer coatings. | solubilityofthings.com |

| C16TMS / TMOS | Methoxytrimethylsilane, Ethoxydimethylvinylsilane, This compound , Methoxydimethyloctylsilane | Sol-Gel | Addition of organosilane with short alkyl/phenyl groups affects the nucleation process, leading to smaller particle sizes. | solubilityofthings.comnih.gov |

Functionalization of Nanosized Zeolites for Catalytic Applications

This compound is utilized for the surface functionalization of nanosized zeolites to enhance their performance in catalytic applications. nih.gov Nanosized zeolites offer significant advantages over their micro-sized counterparts, such as a larger external surface area and reduced diffusion path lengths, which can lead to superior catalytic activity. mdpi.com

The functionalization process involves modifying the external surface of the zeolite crystals. The ethoxy group of this compound can react with the silanol groups present on the zeolite surface. This process, often referred to as silylation, can be used to tune the surface properties of the zeolite, such as its hydrophobicity or acidity. By selectively deactivating the external acid sites, for example, shape-selectivity in catalytic reactions can be improved, as reactions are forced to occur within the zeolite's micropores. This modification is critical for applications in oil refining, petrochemistry, and fine chemical synthesis where precise catalytic control is required. mdpi.comdiva-portal.org

Biochemical and Biotechnological Applications

Utilization in Biosensor Development and Enhanced Detection Sensitivity

In the field of biotechnology, this compound is employed in the development of biosensors, where it contributes to enhancing detection sensitivity. solubilityofthings.com Its primary role is as a silane coupling agent for the surface modification of sensor substrates. solubilityofthings.com Biosensors often rely on the immobilization of biorecognition elements, such as antibodies or enzymes, onto a solid surface. almazovcentre.ru Organosilanes are critical for creating a stable and functional interface between an inorganic substrate (e.g., silicon, glass, or metal oxides) and these biological molecules. mdpi.comfrontiersin.org

The process involves activating the substrate surface to generate hydroxyl (-OH) groups, which can then react with the ethoxy group of this compound. encyclopedia.pub This reaction forms a covalent bond and creates a self-assembled monolayer (SAM) with the dimethylphenylsilyl groups exposed. This functionalized surface provides a stable, hydrophobic layer onto which biomolecules can be immobilized. mdpi.com The properties of this layer are crucial for sensor performance, as they can minimize non-specific binding and position the bioreceptors correctly, thereby enhancing the sensitivity and reliability of the biosensor. mdpi.comnih.gov

Substrate in Enzymatic Silicon-Oxygen Bond Cleavage Studies

This compound serves as a model substrate in studies of enzymatic reactions involving the cleavage of silicon-oxygen (Si-O) bonds. nih.gov The Si-O bond in alkoxysilanes is a target for certain hydrolytic enzymes. A variety of enzymes, including lipases and proteases, have been shown to catalyze the hydrolysis of alkoxysilanes. nih.gov Furthermore, enzymes like silicatein-α, derived from marine sponges, are known to catalyze the metathesis of silicon-oxygen bonds under mild conditions. researchgate.net

In this context, the ethoxy group (-O-CH2CH3) attached to the silicon atom in this compound represents a silicon-oxygen bond that can be targeted by such enzymes. Studying the cleavage of this bond provides fundamental insights into biocatalytic approaches for organosilicon chemistry. mdpi.com These studies are relevant for developing biodegradable silicon-based materials and for understanding the biological fate of organosilicon compounds. Research into the enzymatic cleavage of the Si-O bond in substrates like this compound could pave the way for new applications in green chemistry and biotechnology.

Spectroscopic and Advanced Characterization Techniques for Ethoxydimethylphenylsilane Systems

Vibrational Spectroscopy for Molecular Structure and Functional Groups

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the characteristic bonds and functional groups within a molecule. rtilab.com These techniques probe the vibrational energy levels of molecules, which are unique and serve as a molecular "fingerprint". rtilab.com

FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the vibrational modes of its constituent chemical bonds. rtilab.com For ethoxydimethylphenylsilane, the FTIR spectrum is characterized by specific absorption bands that confirm the presence of its key functional groups. The analysis of related organosilicon compounds, such as alkoxysilanes and silyl (B83357) ethers, provides a basis for interpreting the spectrum of this compound. rsc.orgresearchgate.netnsf.gov

Key characteristic absorption bands for similar silyl ether structures include:

Si-O-C stretching: This bond is a defining feature of alkoxysilanes and typically appears in the region of 1000-1100 cm⁻¹. In poly(silyl ether)s, a strong characteristic peak for Si-O linkages is observed around 1050-1080 cm⁻¹. scielo.brredalyc.org The C-O-C stretching vibration in ethers also falls within this range, generally between 1000 and 1300 cm⁻¹. rockymountainlabs.com

O-Si-CH₃ vibrations: Absorption bands around 1260 cm⁻¹ and 864 cm⁻¹ can be attributed to the O-Si-CH₃ group in poly(silyl ether)s. scielo.br

C-H stretching: Aliphatic C-H stretching in the methyl and ethyl groups typically appears as sharp peaks around 2900-3000 cm⁻¹. scielo.brispc-conference.orgresearchgate.net Aromatic C-H stretching from the phenyl group is also expected.

Phenyl group vibrations: The phenyl group will exhibit characteristic absorptions for C=C stretching within the aromatic ring, typically in the 1400-1600 cm⁻¹ region.

FTIR is also instrumental in monitoring chemical reactions involving this compound, such as hydrolysis and condensation. mdpi.comingentaconnect.com The disappearance of the Si-O-C band and the appearance of new bands, such as a broad O-H stretch (around 3370 cm⁻¹) from silanol (B1196071) intermediates and Si-O-Si bands (around 1000-1200 cm⁻¹) from condensation products, can be tracked to follow the reaction progress. scielo.brredalyc.org

Table 1: Representative FTIR Absorption Bands for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Si-O-C | Asymmetric Stretch | 1050-1100 | scielo.brredalyc.org |

| O-Si-CH₃ | Rocking/Deformation | ~1260, ~864 | scielo.br |

| C-H (aliphatic) | Stretch | 2900-3000 | scielo.brispc-conference.orgresearchgate.net |

| C=C (aromatic) | Stretch | 1400-1600 | General |

| Si-O-Si | Asymmetric Stretch | 1000-1200 | researchgate.net |

This table is a generalized representation based on data from related compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light from a sample. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy can provide valuable information about the Si-Si and C-C bonds of the phenyl ring.

While specific Raman data for this compound is not abundant in the provided context, data for related compounds like phenylsilane (B129415) and general principles of Raman spectroscopy are informative. nih.govdntb.gov.ua The Raman spectrum of a molecule provides a unique fingerprint, allowing for identification and structural analysis. youtube.com The technique is useful for studying organosilicon compounds and can be used to characterize materials containing these molecules. jlu.edu.cn Public databases like the RRUFF™ Project provide Raman spectra for a wide range of minerals and compounds, which can serve as a reference for the analysis of new materials. rruff.info

Table 2: Expected Raman Shifts for Key Bonds in this compound

| Bond | Vibration Type | Expected Raman Shift (cm⁻¹) | Reference |

| C=C (aromatic ring) | Stretch | ~1600 | youtube.com |

| C-H (aromatic) | Stretch | >3000 | General |

| C-H (aliphatic) | Deformation | ~1440 | youtube.com |

| Si-C | Stretch | Varies | General |

This table is based on general spectroscopic principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic and organosilicon compounds. researchgate.netelsevier.com It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H) and silicon-29 (B1244352) (²⁹Si).

Proton (¹H) NMR: ¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the ethyl group, the methyl groups attached to silicon, and the protons of the phenyl ring. rsc.orguwimona.edu.jm

Ethyl group (CH₃CH₂O-): This will appear as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

Methyl groups (-Si(CH₃)₂): These protons will appear as a singlet, as they are chemically equivalent and not coupled to other protons.

Phenyl group (-C₆H₅): The protons on the phenyl ring will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm), with a splitting pattern that depends on the substitution.

Silicon-29 (²⁹Si) NMR: ²⁹Si NMR spectroscopy is highly effective for characterizing the silicon environment in organosilicon compounds. researchgate.netnih.gov The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to the silicon atom. researchgate.net For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be characteristic of a silicon atom bonded to two methyl groups, one phenyl group, and one ethoxy group. nih.govresearchgate.net ²⁹Si NMR is also particularly useful for studying the hydrolysis and condensation of alkoxysilanes, as the chemical shift changes significantly with the replacement of alkoxy groups by hydroxyl groups and the formation of siloxane (Si-O-Si) bonds. osti.gov It is important to note that ²⁹Si NMR spectra can sometimes exhibit a broad background signal from the glass NMR tube and the probe itself, typically around -110 ppm. huji.ac.iluvm.edu

Table 3: Predicted ¹H and ²⁹Si NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | Ethyl (-OCH₂CH₃) | ~3.7 (CH₂) | Quartet | uwimona.edu.jm |

| ¹H | Ethyl (-OCH₂CH₃) | ~1.2 (CH₃) | Triplet | uwimona.edu.jm |

| ¹H | Methyl (-Si(CH₃)₂) | ~0.3 | Singlet | uwimona.edu.jmresearchgate.net |

| ¹H | Phenyl (-C₆H₅) | 7.2-7.6 | Multiplet | uwimona.edu.jm |

| ²⁹Si | Si(CH₃)₂(C₆H₅)(OC₂H₅) | Varies | Singlet | nih.govprocess-nmr.com |

Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is also used to elucidate molecular structure by analyzing fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgrestek.com This technique is exceptionally well-suited for the analysis of volatile compounds and complex mixtures, making it ideal for monitoring the products of reactions involving this compound. mdpi.comfrontiersin.org

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. restek.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound, often by comparison to a spectral library. scielo.br

For this compound systems, GC-MS can be used to:

Confirm the purity of the starting material.

Identify and quantify the products of reactions such as hydrolysis, condensation, or derivatization. sigmaaldrich.comresearchgate.net

Analyze for the presence of related siloxane compounds in various matrices. mdpi.comfrontiersin.org

The fragmentation of this compound in the mass spectrometer would be expected to involve cleavage of the Si-O, Si-C, and C-O bonds, leading to a characteristic pattern of fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a formidable analytical tool for the investigation of noncovalent interactions and the formation of complexes in the gas phase. arkat-usa.org Its "soft" ionization process is particularly advantageous for studying organosilicon compounds, such as silanes, as it allows for the gentle transfer of intact molecular complexes from solution into the mass spectrometer, thereby preserving the delicate bonds within the complex. nih.govuri.edu

While specific ESI-MS studies focusing exclusively on the complexation behavior of this compound are not extensively detailed in publicly available literature, the fundamental principles of the technique are broadly applicable. ESI-MS can be effectively used to explore the affinity of this compound and related compounds for various metal cations. nih.gov Research on analogous organosilicon molecules has demonstrated that ESI-MS can successfully identify the formation of complexes, offering insights into their stoichiometry and relative stabilities. uvic.ca Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the fragmentation patterns of the complexes are analyzed to understand their connectivity. researchgate.net

A typical experimental approach involves dissolving the silane (B1218182) and a potential complexing agent, such as a metal salt, in an appropriate solvent for ESI-MS analysis. The resulting mass spectrum would display peaks corresponding to both the uncomplexed silane and any newly formed complexes, allowing for the determination of their mass-to-charge ratios. The relative intensities of these signals can provide a qualitative assessment of the binding affinity. uri.edu It is crucial to recognize that factors like solvent composition and the presence of other ions can influence the ionization efficiency of the silane and its complexes, necessitating careful optimization of experimental parameters for accurate results. diva-portal.org

Electron Microscopy and Scattering Techniques for Morphological and Structural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a cornerstone technique for the high-resolution imaging of surface morphology and topography. numberanalytics.com For systems involving this compound, such as in the development of organosilicon polymers or surface coatings, SEM provides critical insights into the micro- and nanoscale surface features. researchgate.netrsc.org The method generates images by scanning a focused electron beam across a sample's surface and detecting the emitted secondary or backscattered electrons. nasa.gov

Although SEM imagery specific to this compound is not readily found, the application of SEM to closely related organosilicon materials underscores its analytical value. For instance, in the characterization of plasma-polymerized films derived from organosilicon precursors, SEM elucidates details about surface roughness and texture, and can be used to assess the impact of varying processing conditions on the final morphology. unit.no

Table 1: SEM Findings on Related Organosilicon Materials

| Material System | Key SEM Findings |

| Plasma-polymerized HMDSO on EPDM | Revealed detailed surface topography of the deposited layer. unit.no |

| Molecularly Imprinted Cyclodextrin Polymers | Characterized the morphology of imprinted polymers after removal of cyclosiloxane templates. rsc.org |

| Organosilicon-Based Superhydrophobic Coatings | Imaged the intricate surface morphology responsible for the hydrophobic properties. researchgate.net |

These examples highlight SEM's capacity to provide essential information on the surface characteristics of materials derived from this compound, which is vital for applications where surface properties are paramount.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticle Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials, including the size, shape, and distribution of nanoparticles. researchgate.net In the context of this compound-based systems, particularly in the synthesis of silica (B1680970) or organosilicon nanoparticles, TEM provides detailed structural information that is inaccessible with surface-focused techniques. rhhz.net TEM functions by transmitting a beam of electrons through an ultra-thin sample, with the resulting image formed from the electrons that pass through. nih.gov

While direct TEM studies of this compound are not prevalent, the technique is extensively used to characterize silica nanoparticles formed from various silane precursors. researchgate.netrsc.org Such studies effectively use TEM to determine if nanoparticles are monodisperse, aggregated, or possess a core-shell architecture. rhhz.netnih.gov

Table 2: TEM Findings on Related Nanoparticle Systems

| Nanoparticle System | Key TEM Findings |

| PEGylated Mesoporous Silica Nanoparticles | Revealed monodisperse, spherical nanoparticles with a wormhole pore structure. rhhz.net |

| PolyCBAA-modified Silica Nanoparticles | Characterized the size distribution of particles functionalized with an initiator silane. nih.gov |

| Silica Nanoparticles from various silanes | Investigated physical changes and dissolution behavior at the nanoscale. rsc.org |

| Silane-functionalized Carbon Dots | Visualized the core-shell structure of molecularly imprinted polymers on carbon dots. researchgate.net |

These findings underscore the critical role of TEM in elucidating the nanoscale architecture of materials synthesized with silane precursors like this compound, which is fundamental to controlling their functional properties.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, identifying phases, and quantifying the degree of crystallinity in materials. researchgate.net The technique relies on the diffraction of X-rays by a material's crystal lattice, which produces a distinctive pattern that acts as a structural fingerprint. kpi.ua For materials derived from this compound, such as polysiloxanes, XRD is crucial for characterizing their mesophase behavior and crystalline organization. tandfonline.commdpi.com

Although specific XRD patterns for this compound are not provided in the reviewed literature, analyses of related polysiloxanes showcase the technique's capabilities. For example, XRD has been instrumental in identifying various smectic phases in side-chain polysiloxanes and in determining their electron density profiles. kpi.uatandfonline.com The appearance of broad peaks in an XRD pattern is indicative of an amorphous structure, a feature observed in some polysiloxanes, whereas sharp peaks signify crystalline regions. researchgate.net

Table 3: XRD Findings on Related Polysiloxane Systems

| Material System | Key XRD Findings |

| Side-chain Polysiloxanes | Identified smectic A and B phases and determined electron density profiles. tandfonline.com |

| Chiral Liquid-Crystalline Polysiloxanes | Elucidated the tilted, monolayer structure of smectic mesophases. kpi.ua |

| Polysiloxane/TiO2 Nanocomposites | Indicated the amorphous nature of the polysiloxane matrix via a broad peak around 22.1°. researchgate.net |

These results emphasize the importance of XRD in revealing the structural organization of polymeric materials derived from silane precursors, which in turn dictates their physical and functional properties.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information across a broad range of length scales. slri.or.th SAXS is sensitive to larger structural features, typically in the 1 to 100-nanometer range, such as nanoparticle size and shape, porosity, and long-range polymeric order. rsc.orgoatext.com WAXS, conversely, yields information on atomic-scale arrangements, including crystallinity and molecular packing. slri.or.thresearchgate.net

For materials derived from this compound, such as porous silicas and polymer nanocomposites, SAXS and WAXS are invaluable for a comprehensive understanding of their hierarchical structure. researchgate.netresearchgate.net While direct SAXS/WAXS data for this compound are not available, studies on related systems demonstrate their utility. For instance, time-resolved SAXS has been used to monitor the growth of nanocomposite particles and the formation of silica shells during polymerization. rsc.org

Table 4: SAXS/WAXS Findings on Related Systems

| Material System | Key SAXS/WAXS Findings |

| Porous Silicas from Silane Precursors | SAXS patterns confirmed good structural order and the presence of corrugated nanopores. researchgate.netresearchgate.net |

| Polymer/Silica Nanocomposite Particles | In-situ SAXS tracked the evolution of particle diameter and shell thickness during synthesis. rsc.org |

| Reversed-Phase Silicas | SAXS analysis revealed power-law scattering exponents related to surface derivatization. aip.org |

Surface and Elemental Composition Analysis

The determination of surface and elemental composition is fundamental to the chemical characterization of materials involving this compound. ncku.edu.tw A variety of analytical techniques are available, each offering unique insights. gmu.edu

Elemental analysis, typically performed via combustion, provides the weight percentages of key elements such as carbon, hydrogen, nitrogen, and sulfur. velp.com This is a standard method for verifying the purity and empirical formula of a compound. nih.gov For organosilicon compounds, precise elemental composition is critical for structural confirmation. Another powerful technique for elemental analysis is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), which is particularly useful for quantifying trace elements. shimadzu.com

Surface-sensitive techniques focus on the outermost atomic layers of a material, which are crucial for its interaction with the external environment. ncku.edu.tw X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical states of atoms on a surface. numberanalytics.comfrontiersin.org Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides detailed molecular information from the surface, offering a deeper understanding of the surface chemistry. unit.no Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with SEM, provides elemental mapping and composition of the sample surface. nasa.govfrontiersin.org

Table 5: Overview of Surface and Elemental Composition Analysis Techniques

| Technique | Information Provided | Typical Application Context |

| Combustion Analysis | Weight percentage of C, H, N, S, O. velp.com | Verification of purity and composition of compounds. nih.gov |

| ICP-OES | Concentration of a wide range of elements. shimadzu.com | Analysis of essential and trace elemental content. shimadzu.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. numberanalytics.comfrontiersin.org | Characterization of surface modifications and chemistry. frontiersin.org |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detailed molecular information from the surface. unit.no | In-depth analysis of surface chemical structure. unit.no |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition of the surface. nasa.govfrontiersin.org | Identification of elemental distribution and contaminants. nasa.gov |

While direct and comprehensive analytical data for this compound using all these techniques is not exhaustively documented, their application to related organosilicon materials highlights their collective importance in achieving a complete chemical characterization.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the surface. wikipedia.orgcnrs.fr

In the context of this compound systems, XPS is invaluable for confirming the presence of silicon, oxygen, and carbon, and for elucidating the chemical bonding environment of these elements. For instance, analysis of the Si 2p, O 1s, and C 1s core level spectra can provide definitive evidence of Si-O, Si-C, and C-O bonds. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation between various chemical states.

A key aspect of XPS analysis is the chemical shift, which refers to the change in binding energy of a core electron due to a change in the chemical environment of the atom. For example, the binding energy of the Si 2p electron in this compound will differ from that of elemental silicon or silica (SiO₂), providing a fingerprint of the specific chemical structure.

Key Applications of XPS for this compound Systems:

Elemental Composition: Confirms the presence and quantifies the relative amounts of Si, O, and C on the material's surface. malvernpanalytical.com

Chemical State Analysis: Differentiates between different oxidation and bonding states of the constituent elements. malvernpanalytical.comwikipedia.org

Surface Contamination: Detects the presence of any surface impurities or adventitious carbon, which is crucial for quality control. micro.org.au

Thin Film Analysis: Characterizes the composition and chemical nature of thin films and coatings derived from this compound.

Table 1: Representative XPS Binding Energies for Elements in this compound-related Structures.

| Element | Core Level | Binding Energy (eV) Range | Chemical State Information |

| Silicon | Si 2p | 101.5 - 103.5 | Differentiates between Si-C, Si-O, and Si-O-Si environments. |

| Oxygen | O 1s | 531.0 - 534.0 | Distinguishes between Si-O-C and Si-O-Si linkages. |

| Carbon | C 1s | 284.5 - 286.5 | Identifies C-H, C-C, C-Si, and C-O bonds. |

Note: The binding energy values can vary slightly depending on the specific molecular environment and instrument calibration. The hydrocarbon C 1s peak at ~284.8 eV is often used as a reference for charge correction. wikipedia.org

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Fluorescence (XRF)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and X-ray Fluorescence (XRF) are elemental analysis techniques that rely on the interaction of X-rays with a sample to generate characteristic X-rays unique to each element. wikipedia.orgrigaku.com

Energy-Dispersive X-ray Spectroscopy (EDS) is typically coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). thermofisher.comnih.gov A focused beam of electrons excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample at the micro- or nanoscale. thermofisher.comthermofisher.com For this compound-based materials, EDS can provide rapid elemental mapping, showing the distribution of silicon, oxygen, and carbon within a sample.

X-ray Fluorescence (XRF) is a bulk analytical technique that uses a primary X-ray beam to excite atoms in a sample, which then emit fluorescent (or secondary) X-rays. carleton.edu By measuring the wavelengths or energies of these emitted X-rays, the elemental composition of the material can be determined. rigaku.com XRF is a non-destructive technique well-suited for the analysis of solid and liquid samples, making it useful for quality control of this compound and its formulations. carleton.eduthermofisher.com

While both techniques provide elemental information, a key difference is the excitation source and the typical analysis volume. EDS uses an electron beam and analyzes a very small area, whereas XRF uses an X-ray beam and typically analyzes a larger, bulk volume of the sample. carleton.edu

Table 2: Comparison of EDS and XRF for the Analysis of this compound Systems.

| Feature | Energy-Dispersive X-ray Spectroscopy (EDS) | X-ray Fluorescence (XRF) |

| Principle | Electron beam excites the sample, causing the emission of characteristic X-rays. thermofisher.com | Primary X-ray beam excites the sample, leading to the emission of fluorescent X-rays. rigaku.com |

| Analysis Type | Microanalysis (elemental composition of small features). thermofisher.com | Bulk analysis (average elemental composition of a larger sample volume). carleton.edu |

| Coupled With | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM). thermofisher.com | Often a standalone instrument. |

| Strengths | High spatial resolution, elemental mapping. | Non-destructive, minimal sample preparation for liquids, analysis of a wide range of elements. carleton.eduhoriba.com |

| Limitations | Less accurate for light elements (like Carbon and Oxygen) without appropriate detectors. | Lower spatial resolution, potential for matrix effects. horiba.com |

Optical Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is an analytical technique that measures the absorption, transmission, or reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. covalentmetrology.comprocess-insights.com This technique provides information about the electronic transitions and vibrational overtones within a molecule. process-insights.commsesupplies.com

UV-Vis-NIR spectroscopy can be used to:

Confirm the presence of the phenyl group: The characteristic absorption peaks of the aromatic ring serve as a qualitative indicator.

Quantitative analysis: The absorbance at a specific wavelength can be correlated with the concentration of this compound in a solution, following the Beer-Lambert law.

Characterize optical properties: For materials and coatings derived from this compound, UV-Vis-NIR spectroscopy can determine properties like transparency, cutoff wavelength, and the effectiveness of anti-reflective coatings. covalentmetrology.com